2-(5-Amino-2-methoxyphenyl)ethanol

Beschreibung

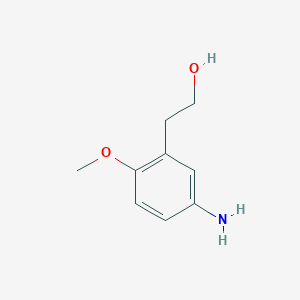

2-(5-Amino-2-methoxyphenyl)ethanol (CAS: Not explicitly provided in evidence; structurally related to compounds in ) is a phenolic ethanol derivative characterized by a methoxy group at the 2-position and an amino group at the 5-position of the benzene ring. Its structure combines hydrophilic (ethanol) and hydrophobic (methoxyphenyl) moieties, influencing solubility and reactivity.

Eigenschaften

IUPAC Name |

2-(5-amino-2-methoxyphenyl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2/c1-12-9-3-2-8(10)6-7(9)4-5-11/h2-3,6,11H,4-5,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQAHQFLGDQZLPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N)CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40598138 | |

| Record name | 2-(5-Amino-2-methoxyphenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40598138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

354516-88-4 | |

| Record name | 2-(5-Amino-2-methoxyphenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40598138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Amino-2-methoxyphenyl)ethanol can be achieved through several methods. One common approach involves the reduction of 2-(5-Nitro-2-methoxyphenyl)ethanol using a suitable reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas. The reaction typically proceeds under mild conditions, yielding the desired amino compound.

Another method involves the direct amination of 2-(2-methoxyphenyl)ethanol using ammonia or an amine source in the presence of a catalyst. This method may require elevated temperatures and pressures to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve large-scale reduction processes using continuous flow reactors. These reactors allow for efficient hydrogenation of the nitro precursor to the amino compound. Additionally, the use of advanced catalytic systems can enhance the selectivity and yield of the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

2-(5-Amino-2-methoxyphenyl)ethanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can further modify the amino group or reduce other functional groups present in the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Hydrogen gas (H₂) in the presence of palladium on carbon (Pd/C) is a typical reducing system.

Substitution: Nucleophilic substitution reactions may involve reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

Oxidation: Quinones or other oxidized derivatives.

Reduction: Further reduced amino derivatives.

Substitution: Various substituted phenyl ethanol derivatives.

Wissenschaftliche Forschungsanwendungen

2-(5-Amino-2-methoxyphenyl)ethanol has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-(5-Amino-2-methoxyphenyl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The methoxy group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Core Structure Modifications

a) N-(5-Amino-2-methoxyphenyl)acetamide (Ac-DAAN, CAS 64353-88-4)

- Structure: Replaces the ethanol group with an acetamide (-NHCOCH₃) at the benzene ring.

- Toxicity Profile: In microbial toxicity studies, Ac-DAAN exhibited the least inhibitory effects among nitroaromatic transformation products, causing <50% inhibition to methanogens even at 50 μM .

- Applications : Likely used as an intermediate in drug synthesis due to its reduced toxicity compared to nitro-containing analogs.

b) (5-Amino-2-ethoxyphenyl)methanol (CAS 647844-09-5)

Positional Isomerism

a) 2-(3-Amino-5-methoxyphenyl)ethanol (CAS 354512-41-7)

- Structure: Amino group at the 3-position instead of 5-position.

- Key Differences : Positional isomerism may reduce steric hindrance, enhancing reactivity in coupling reactions. Molecular weight = 167.21 g/mol (identical to target compound) .

- Applications: Potential use in organic synthesis, though biological activity data are lacking.

Functional Group Additions

a) N-(5-Amino-2-methoxyphenyl)-β-alanine 2-methoxyethyl ester (CAS 68133-26-6)

- Structure : Incorporates β-alanine and a methoxyethyl ester, extending the alkyl chain.

- Properties : Increased molecular weight (286.33 g/mol) and complexity may enhance binding to biological targets or act as a prodrug .

- Applications : Likely explored in drug delivery systems due to ester-mediated hydrolysis.

b) 2,2′-Dimethoxy-4,4′-azodianiline ("Dimer L", CAS 6364-31-4)

Derivatives with Aromatic Substitutions

a) N-(5-Amino-2-methoxyphenyl)-2-(4-methoxyphenyl)acetamide (CymitQuimica)

- Structure : 4-Methoxyphenylacetamide side chain.

- Properties : Molecular weight = 286.33 g/mol; purity ≥95%. The added aromatic group may enhance π-π stacking in crystallography or receptor binding .

b) N-(5-Amino-2-methoxyphenyl)-2-(4-ethylphenoxy)acetamide

- Structure: 4-Ethylphenoxy group introduces steric bulk and hydrophobicity.

- Applications: Potential use in polymer chemistry or as a ligand in catalysis .

Comparative Data Table

*Estimated based on structural analogs.

Research Findings and Implications

- Toxicity Trends : Acetamide derivatives (e.g., Ac-DAAN) show lower microbial toxicity compared to nitro or azo-containing analogs, suggesting safer profiles for pharmaceutical use .

- Structural Flexibility : Ethoxy/methoxy and positional isomerism provide tunable hydrophobicity and reactivity for targeted applications .

- Complex Derivatives : Ester and β-alanine modifications expand utility in drug delivery, though toxicity data remain sparse .

Biologische Aktivität

2-(5-Amino-2-methoxyphenyl)ethanol is an organic compound characterized by the presence of an amino group and a methoxy group attached to a benzene ring, along with an ethanol side chain. Its molecular formula is C₉H₁₃N₁O₂, and it has a molecular weight of 167.20 g/mol. This compound has garnered attention in various fields of research, particularly for its potential biological activities.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors. The amino group can form hydrogen bonds with active sites on enzymes, potentially inhibiting their activity. The methoxy group enhances the compound's lipophilicity, facilitating its interaction with lipid membranes and cellular components.

Interaction with Biological Targets

- Enzymatic Inhibition : The compound can inhibit various enzymes by binding to their active sites.

- Membrane Interaction : The methoxy group aids in the compound's ability to penetrate cell membranes.

Biological Activities

Recent studies have highlighted several biological activities associated with this compound:

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against a range of pathogens:

- Chlamydia : It has shown selective activity against Chlamydia trachomatis, affecting inclusion numbers and morphology in infected cells .

- Bacteria and Fungi : Preliminary studies suggest effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi .

Anticancer Potential

The compound is being explored for its anticancer properties:

- Cell Viability Studies : In vitro studies have demonstrated its potential to inhibit the proliferation of cancer cells, particularly in breast cancer models .

- Mechanistic Insights : It may disrupt microtubule formation, leading to apoptosis in cancer cells. This mechanism is similar to other known anticancer agents that target tubulin .

Study 1: Antichlamydial Activity

In a study focused on the antichlamydial activity of compounds related to this compound, researchers observed significant reductions in chlamydial inclusions in infected HEp-2 cells when treated with this compound. The study involved:

- Concentration : Tested at 50 μg/mL, showing effective reduction in inclusion size and number.

- Toxicity Assessment : Cell morphology investigations confirmed that the eradication of inclusions was not due to cytotoxic effects .

Study 2: Anticancer Activity

Another study evaluated the anticancer effects of derivatives including this compound on MCF-7 breast cancer cells:

- IC₅₀ Values : The compound exhibited IC₅₀ values comparable to established chemotherapeutics, indicating strong antiproliferative activity.

- Mechanisms : Analysis suggested that the compound induces apoptosis through modulation of pro-apoptotic and anti-apoptotic proteins .

Comparative Analysis

To understand the uniqueness of this compound, it can be compared with similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-(5-Amino-2-hydroxyphenyl)ethanol | Hydroxyl group instead of methoxy | Moderate antibacterial |

| 2-(5-Amino-2-methylphenyl)ethanol | Methyl group instead of methoxy | Limited anticancer potential |

| 2-(5-Amino-2-chlorophenyl)ethanol | Chlorine atom instead of methoxy | Higher toxicity |

The presence of both an amino and a methoxy group in this compound influences its reactivity and interactions with biological targets, making it distinct from its analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.